Lipophilicity Modulation: N-Phenylethyl vs. N-Cyclohexyl and N-Benzyl Analogs
The target compound's N-(2-phenylethyl) carboxamide side chain confers a computed cLogP of approximately 3.8, which sits within the optimal CNS drug space (cLogP 3–5). This differentiates it from the more lipophilic N-cyclohexyl analog (cLogP ~4.4) and the slightly less lipophilic N-benzyl analog (cLogP ~3.5) . For CNS-targeted programs—the primary therapeutic area claimed in the Roche TAAR1 patent family—excessively high lipophilicity increases the risk of off-target binding and rapid metabolic clearance, whereas insufficient lipophilicity limits passive blood-brain barrier permeation. The N-phenylethyl substituent strikes a calculated middle ground that the N-cyclohexyl and N-benzyl variants do not simultaneously achieve [1].
| Evidence Dimension | Computed octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~3.8 (1-phenyl-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide) |
| Comparator Or Baseline | N-cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide (cLogP ~4.4); N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide (cLogP ~3.5) |
| Quantified Difference | ΔcLogP ≈ −0.6 vs. N-cyclohexyl analog; ΔcLogP ≈ +0.3 vs. N-benzyl analog |
| Conditions | Computed using fragment-based cLogP algorithm (ChemDraw/SwissADME); experimental logP not reported |
Why This Matters
cLogP differences exceeding 0.5 log units are associated with measurable shifts in CNS permeability and metabolic stability, making the target compound the balanced-choice candidate when both N-cyclohexyl and N-benzyl analogs present divergent developability profiles.
- [1] Galley, G., Ghellamallah, C., Norcross, R., & Pflieger, P. (Hoffmann-La Roche Inc.). Triazole carboxamides and uses thereof. U.S. Patent No. 9,416,127 B2. CNS indications including depression, anxiety, ADHD, and psychosis. View Source
